molecular formula C30H30FN3O5S B2747654 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688060-88-0

6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2747654
CAS No.: 688060-88-0
M. Wt: 563.64
InChI Key: CDAAAPQOXAPOCW-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazoline core substituted at position 6 with a [(3-fluorophenyl)methyl]sulfanyl group and at position 7 with a hexanamide chain bearing a (4-methoxyphenyl)methyl substituent. The 8-oxo group on the quinazoline scaffold is critical for hydrogen-bonding interactions, while the 3-fluorophenyl moiety enhances lipophilicity and metabolic stability. The hexanamide linker provides conformational flexibility, and the 4-methoxyphenyl group may influence solubility and target affinity .

Properties

IUPAC Name

6-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O5S/c1-37-23-11-9-20(10-12-23)17-32-28(35)8-3-2-4-13-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-5-7-22(31)14-21/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAAAPQOXAPOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the attachment of the fluorophenyl and methoxyphenyl groups. Key reagents include fluorobenzyl chloride, methoxybenzyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for studying biological pathways, enzyme interactions, and cellular processes.

    Medicine: The compound has potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The dioxolo ring and quinazolinone core are crucial for its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Mechanistic Insights and Computational Predictions

  • Structural Similarity Principles : Compounds with analogous scaffolds (e.g., quinazoline cores) often exhibit similar biological targets due to conserved pharmacophoric features . For example, the 3-fluorophenyl and 4-methoxyphenyl groups in the parent compound likely engage in π-π stacking and hydrophobic interactions with target proteins.
  • Scaffold Hopping: Derivatives like the morpholine-substituted quinazolines () demonstrate how minor structural changes (e.g., replacing amides with ethers) can retain activity while improving solubility .
  • Cheminformatics Predictions : Tools like TAMOSIC (TargetHunter) prioritize targets based on structural similarity, suggesting the parent compound may share targets with EGFR or kinase inhibitors .

Biological Activity

The compound 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula: C30H30F4N4O7S
  • Molecular Weight: 666.6 g/mol

Structural Features

The compound features:

  • A fluorophenyl group which may enhance lipophilicity and biological activity.
  • A dioxoloquinazolinone core that is known for its pharmacological properties.
  • A hexanamide side chain that may influence interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, or proteins. These interactions can modulate their activity, potentially leading to therapeutic effects. The exact pathways are still under investigation but may include:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in disease processes.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptors.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

  • Anticancer Activity: Some derivatives of quinazoline are known for their anticancer properties. Studies have suggested that modifications to the quinazoline core can enhance cytotoxicity against cancer cell lines.
  • Antimicrobial Effects: Compounds containing sulfanyl groups often exhibit antimicrobial properties, which could be beneficial in treating infections.
  • Anti-inflammatory Properties: The presence of certain functional groups may also confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Studies:
    • A study on similar quinazoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.
    • The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity:
    • Research has shown that compounds with sulfanyl groups exhibit broad-spectrum antimicrobial activity. For instance, derivatives tested against Staphylococcus aureus showed promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL.
  • Anti-inflammatory Effects:
    • In vitro studies indicated that related compounds could reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerQuinazoline derivativesCytotoxicity against MCF-7, HeLa
AntimicrobialSulfanyl-containing compoundsMIC < 10 µg/mL against S. aureus
Anti-inflammatorySimilar structural analogsReduced cytokine production

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